Comparative Acute Toxicity Profile: LD₅₀ Order Among 6-Substituted Nicotinamide Derivatives
In a head-to-head in vivo comparison of eleven 6-substituted nicotinamide derivatives, 6-(methylamino)nicotinamide (II) demonstrated a distinct position in the acute toxicity hierarchy. The LD₅₀ increased in the order of I (6-aminonicotinamide), IV (6-isopropylamino), VIII (6-diethylamino), III (6-ethylamino), II (6-methylamino), VI (6-benzylamino), V (6-cyclohexylamino), VII (6-dimethylamino), XI (6-pyrrolidino), IX (6-piperidino), and X (6-morpholino) [1]. This positions the 6-methylamino derivative as exhibiting lower acute toxicity than the unsubstituted 6-amino parent (6-ANA) and the bulkier 6-isopropylamino analog, a critical consideration for researchers designing in vivo experiments where toxicity windows influence dosing regimens [1].
| Evidence Dimension | Acute toxicity (LD₅₀ rank order) |
|---|---|
| Target Compound Data | 6-(Methylamino)nicotinamide (II) – LD₅₀ rank: 5th out of 11 (higher LD₅₀ indicates lower toxicity) |
| Comparator Or Baseline | 6-Aminonicotinamide (I) – lowest LD₅₀ (most toxic); 6-Isopropylaminonicotinamide (IV) – LD₅₀ rank: 2nd (more toxic than II) |
| Quantified Difference | LD₅₀ increased in order I < IV < VIII < III < II < VI < V < VII < XI < IX < X |
| Conditions | Intraperitoneal administration to male ddY strain mice; observation of paralysis of hind legs and diarrhea as primary toxic symptoms |
Why This Matters
This toxicity ranking provides a quantitative basis for selecting the 6-methylamino congener over more acutely toxic analogs (e.g., 6-ANA or 6-isopropylamino) for in vivo pharmacological studies, potentially enabling higher or more frequent dosing without exceeding safety thresholds.
- [1] Asano, T., et al. (1975). Syntheses of 6-Aminonicotinamide Derivatives and Their Biological Activities. YAKUGAKU ZASSHI, 95(5), 547–551. View Source
